molecular formula C6H4F3IN2O B13665483 5-Iodo-2-methoxy-4-(trifluoromethyl)pyrimidine

5-Iodo-2-methoxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B13665483
M. Wt: 304.01 g/mol
InChI Key: OANTVAFJBWAHAW-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-4-(trifluoromethyl)pyrimidine: is a heterocyclic organic compound with the molecular formula C6H4F3IN2O . This compound is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a pyrimidine ring. Pyrimidines are a class of organic compounds that are widely studied due to their significant biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methoxy-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Chemistry: 5-Iodo-2-methoxy-4-(trifluoromethyl)pyrimidine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In biological research, this compound is studied for its potential therapeutic properties. It can be used as a precursor in the synthesis of biologically active molecules, including antiviral, anticancer, and antimicrobial agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5-Iodo-2-methoxy-4-(trifluoromethyl)pyrimidine is unique due to the presence of both methoxy and trifluoromethyl groups on the pyrimidine ring. This combination of substituents can enhance its reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H4F3IN2O

Molecular Weight

304.01 g/mol

IUPAC Name

5-iodo-2-methoxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4F3IN2O/c1-13-5-11-2-3(10)4(12-5)6(7,8)9/h2H,1H3

InChI Key

OANTVAFJBWAHAW-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)C(F)(F)F)I

Origin of Product

United States

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